molecular formula C20H18N4 B14746010 8-Imino-3,7-dimethyl-10-phenylphenazin-2-amine CAS No. 4661-54-5

8-Imino-3,7-dimethyl-10-phenylphenazin-2-amine

Cat. No.: B14746010
CAS No.: 4661-54-5
M. Wt: 314.4 g/mol
InChI Key: WGTLSSHIGXNQLH-UHFFFAOYSA-N
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Description

8-Imino-3,7-dimethyl-10-phenylphenazin-2-amine is a heterocyclic compound with a molecular formula of C20H18N4. This compound is known for its unique structure, which includes an imino group and a phenyl group attached to a phenazine core. It has a molecular weight of 314.38 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Imino-3,7-dimethyl-10-phenylphenazin-2-amine typically involves the condensation of 3,7-dimethylphenazine with aniline derivatives under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) to facilitate the reaction. The reaction is usually carried out at elevated temperatures (around 100-150°C) and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

8-Imino-3,7-dimethyl-10-phenylphenazin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted phenazine derivatives .

Scientific Research Applications

8-Imino-3,7-dimethyl-10-phenylphenazin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Imino-3,7-dimethyl-10-phenylphenazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to alterations in their structure and function. This interaction can result in the inhibition of key enzymes and signaling pathways, ultimately affecting cellular processes such as replication, transcription, and translation .

Comparison with Similar Compounds

Similar Compounds

  • 8-Amino-3,7-dimethyl-10-phenylphenazin-2-ylideneamine
  • 3,7-Dimethyl-10-phenylphenazin-2-amine

Uniqueness

8-Imino-3,7-dimethyl-10-phenylphenazin-2-amine is unique due to its imino group, which imparts distinct chemical and biological properties. This compound exhibits different reactivity and interaction profiles compared to its analogs, making it a valuable compound for various applications .

Properties

CAS No.

4661-54-5

Molecular Formula

C20H18N4

Molecular Weight

314.4 g/mol

IUPAC Name

8-imino-3,7-dimethyl-10-phenylphenazin-2-amine

InChI

InChI=1S/C20H18N4/c1-12-8-17-19(10-15(12)21)24(14-6-4-3-5-7-14)20-11-16(22)13(2)9-18(20)23-17/h3-11,21H,22H2,1-2H3

InChI Key

WGTLSSHIGXNQLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1N)N(C3=CC(=N)C(=CC3=N2)C)C4=CC=CC=C4

Origin of Product

United States

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